

Application Note: Step-by-Step Synthesis Protocol for 5-Bromoquinoline-8-carboxamide

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Compound of Interest

Compound Name: 5-Bromoquinoline-8-carboxamide

CAS No.: 1823338-54-0

Cat. No.: B2416817

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Introduction & Strategic Importance

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and immunomodulatory agents[1]. Within this class, **5-bromoquinoline-8-carboxamide** serves as a highly strategic building block. The bromine atom at the C-5 position provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1],[2]. Meanwhile, the C-8 primary carboxamide is a critical hydrogen-bonding pharmacophore frequently found in PARP inhibitors and Toll-like receptor 7/8 (TLR7/8) antagonists[3],[4].

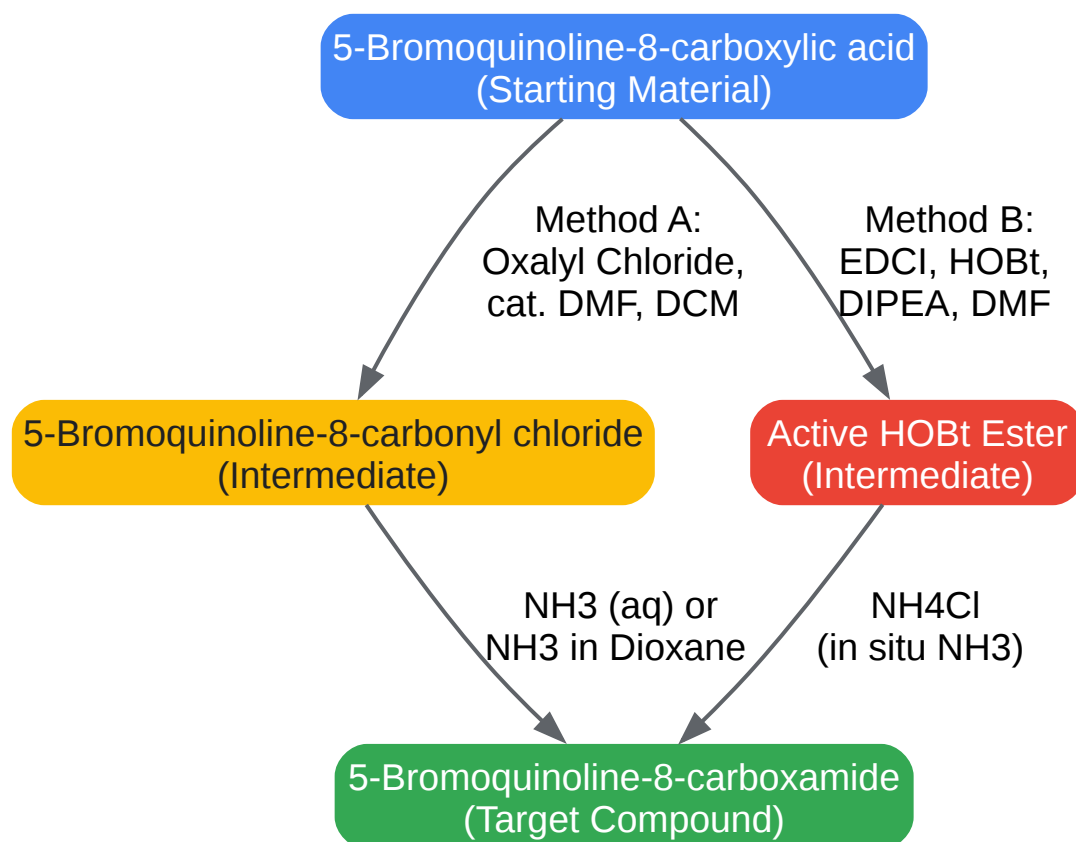
This application note details two distinct, field-proven methodologies for synthesizing **5-bromoquinoline-8-carboxamide** from the commercially available precursor, 5-bromoquinoline-8-carboxylic acid.

Mechanistic Overview & Route Selection

Amidation of carboxylic acids requires the activation of the relatively unreactive hydroxyl group to facilitate nucleophilic acyl substitution. We present two divergent strategies to achieve this,

allowing researchers to select the protocol that best fits their scalability and safety requirements.

- Method A (Acid Chloride Route): Utilizes oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack reagent[5]. This intermediate converts the carboxylic acid into an acyl chloride, which is subsequently trapped by ammonia[4]. This method is highly scalable, atom-economical, and cost-effective, but requires rigorous anhydrous conditions.
- Method B (Peptide Coupling Route): Employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) to generate an active HOBt-ester[6]. Ammonium chloride (NH₄Cl) combined with N,N-Diisopropylethylamine (DIPEA) serves as an in situ, bench-safe ammonia source[6]. This method avoids harsh acyl chlorides and toxic gases, making it ideal for parallel library synthesis.



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Synthesis workflows for **5-Bromoquinoline-8-carboxamide** comparing Method A and Method B.

Quantitative Data & Reagent Summaries

Table 1: Stoichiometry for Method A (Acid Chloride Route)

Reagent	MW (g/mol)	Equivalents	Function
5-Bromoquinoline-8-carboxylic acid	252.06	1.00	Starting Material
Oxalyl Chloride	126.93	1.50	Activating Agent
N,N-Dimethylformamide (DMF)	73.09	0.05	Catalyst
Ammonia (28% Aqueous)	17.03	5.00	Nucleophile
Dichloromethane (DCM)	84.93	0.2 M	Solvent

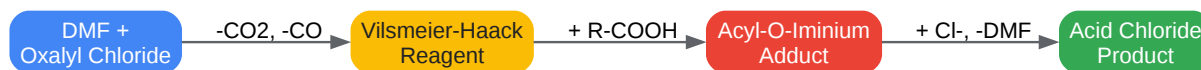
Table 2: Stoichiometry for Method B (Peptide Coupling Route)

Reagent	MW (g/mol)	Equivalents	Function
5-Bromoquinoline-8-carboxylic acid	252.06	1.00	Starting Material
EDCI·HCl	191.70	1.50	Coupling Agent
HOBt (Anhydrous)	135.13	1.50	Additive / Activator
Ammonium Chloride (NH ₄ Cl)	53.49	3.00	Ammonia Source
DIPEA (Hünig's Base)	129.24	4.00	Base
N,N-Dimethylformamide (DMF)	73.09	0.2 M	Solvent

Experimental Protocols

Method A: Acid Chloride Route (High Yield, Scalable)

Causality & Self-Validation: The use of oxalyl chloride over thionyl chloride is preferred here as the byproducts (CO, CO₂, and HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification[5]. The visual cessation of gas evolution serves as a self-validating indicator that the Vilsmeier-Haack activation is complete.



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Mechanistic activation of carboxylic acid via the Vilsmeier-Haack intermediate.

Step-by-Step Procedure:

- Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 5-bromoquinoline-8-carboxylic acid (1.00 g, 3.97 mmol) in anhydrous DCM (20 mL).

- **Catalyst Addition:** Add 3 drops of anhydrous DMF (~15 μ L, 0.05 equiv). Note: DMF is strictly required to form the active chloroiminium species.
- **Activation:** Cool the suspension to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (0.51 mL, 5.95 mmol) via syringe over 5 minutes.
- **Monitoring:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. The reaction is complete when gas evolution ceases and the suspension transitions into a clear, homogenous solution.
- **Concentration:** Concentrate the mixture in vacuo to remove the solvent and, critically, any unreacted oxalyl chloride. Causality: Failure to remove excess oxalyl chloride will result in the formation of urea byproducts during the amidation step.
- **Amidation:** Redissolve the crude yellow solid (acid chloride) in anhydrous DCM (15 mL) and cool to 0 °C. Slowly add 28% aqueous ammonia (1.35 mL, ~19.8 mmol) dropwise. Caution: Highly exothermic.
- **Workup:** Stir for 1 hour at room temperature. Dilute with additional DCM (30 mL) and wash with distilled water (2 \times 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target **5-bromoquinoline-8-carboxamide** as an off-white solid.

Method B: Peptide Coupling Route (Mild, Bench-Safe)

Causality & Self-Validation: This method avoids the moisture-sensitive acid chloride. HOBt is utilized not to prevent racemization (as in peptide synthesis), but to convert the unstable O-acylisourea intermediate formed by EDCI into a stable, highly reactive active ester[6]. DIPEA is added to deprotonate the NH₄Cl in situ, liberating free ammonia gas directly into the solvent matrix, ensuring high local concentration without the hazards of pressurized NH₃ cylinders.

Step-by-Step Procedure:

- **Preparation:** In a 50 mL round-bottom flask, dissolve 5-bromoquinoline-8-carboxylic acid (1.00 g, 3.97 mmol) in anhydrous DMF (20 mL).

- **Active Ester Formation:** Add EDCI·HCl (1.14 g, 5.95 mmol) and HOBT (0.80 g, 5.95 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the HOBT-ester. Validation: A slight color change to pale yellow is typically observed.
- **Ammonia Generation:** Add solid NH₄Cl (0.64 g, 11.9 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.76 mL, 15.8 mmol).
- **Reaction:** Stir the reaction mixture at room temperature for 12–16 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).
- **Workup:** Quench the reaction by pouring the mixture into ice-cold water (100 mL). The product will typically precipitate. Filter the resulting solid and wash thoroughly with cold water to remove DMF and water-soluble urea byproducts.
- **Purification:** If the solid is impure, dissolve in Ethyl Acetate (50 mL), wash with 1N HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate to afford the pure amide.

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